
3-Hydroxy-2-(3-hydroxyphenyl)prop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Hydroxy-2-(3-hydroxyphenyl)prop-2-enal” is a chemical compound with the molecular formula C9H8O3 and a molecular weight of 164.16 . It is also known as 2-(3-hydroxyphenyl)malonaldehyde .
Molecular Structure Analysis
The molecular structure of “3-Hydroxy-2-(3-hydroxyphenyl)prop-2-enal” consists of a prop-2-enal group attached to a 3-hydroxyphenyl group . The InChI key for this compound is KYMJBRRTNVYBSY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“3-Hydroxy-2-(3-hydroxyphenyl)prop-2-enal” is a powder with a melting point of 135-136 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Chemical Characterization
Several studies focus on the synthesis and chemical characterization of compounds similar to "3-Hydroxy-2-(3-hydroxyphenyl)prop-2-enal." For instance, the work by Tanaka, Yasuo, and Torii (1989) involves the synthesis of tryptophan precursors and indole derivatives from related compounds through selective conversion processes (Tanaka, Yasuo, & Torii, 1989). This indicates the potential for creating valuable biochemical precursors.
Antimicrobial and Antibacterial Properties
Research by Heath et al. (1998) on 2-hydroxydiphenyl ethers, which share a phenolic structure similar to "3-Hydroxy-2-(3-hydroxyphenyl)prop-2-enal," highlights these compounds' broad-spectrum antibacterial properties. They target specific components of fatty acid synthesis in bacteria, suggesting potential applications in developing new antimicrobial agents (Heath et al., 1998).
Chemical Reactivity and Density Functional Theory (DFT) Studies
The chemical reactivity and electronic properties of related compounds have been explored using density functional theory (DFT). Deghady et al. (2021) conducted a detailed study on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, demonstrating high chemical reactivity and potential antibacterial activity through molecular docking studies (Deghady et al., 2021). This suggests that compounds like "3-Hydroxy-2-(3-hydroxyphenyl)prop-2-enal" could have significant biological and chemical applications.
Corrosion Inhibition
Fouda, Shalabi, and Mohamed (2014) investigated the corrosion inhibition properties of chalcone derivatives on aluminum in acidic solutions. Their findings indicate that such compounds can serve as effective corrosion inhibitors, suggesting potential industrial applications in protecting metals from corrosive environments (Fouda, Shalabi, & Mohamed, 2014).
Bioremediation and Environmental Applications
Chhaya and Gupte (2013) explored the use of a laccase enzyme in the bioremediation of Bisphenol A, a structurally related compound, highlighting the potential of enzymes and related compounds in environmental cleanup efforts. This study underlines the relevance of such compounds in addressing pollution and environmental contamination (Chhaya & Gupte, 2013).
Propriétés
IUPAC Name |
(Z)-3-hydroxy-2-(3-hydroxyphenyl)prop-2-enal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-5-8(6-11)7-2-1-3-9(12)4-7/h1-6,10,12H/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRETWWDRJUWTBT-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=CO)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C(=C/O)/C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-(3-hydroxyphenyl)prop-2-enal | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

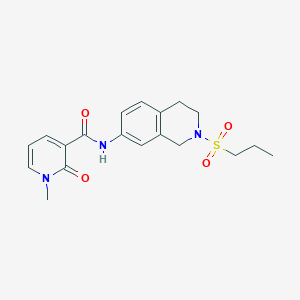
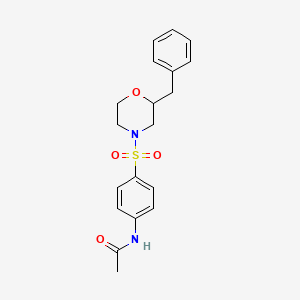
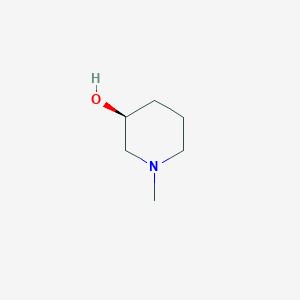
![methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2970839.png)


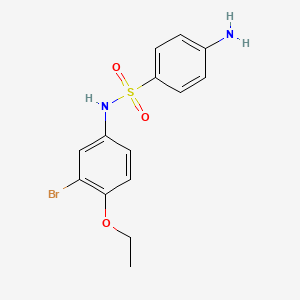
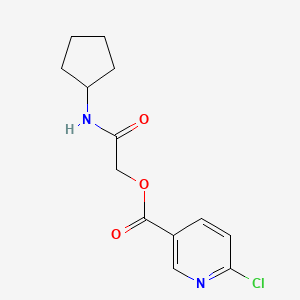


![2-(methylsulfanyl)-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyridine-4-carboxamide](/img/structure/B2970850.png)
![2-methyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2970851.png)
![N-(2-Methoxyphenyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2970853.png)
![2-(4-fluorophenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2970857.png)